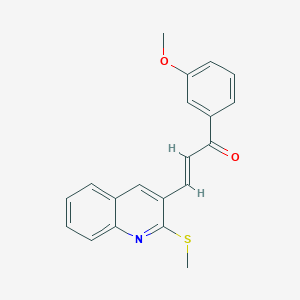

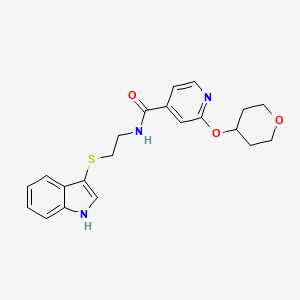

![molecular formula C14H15NO4S2 B2526868 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-90-1](/img/structure/B2526868.png)

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate” is characterized by a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . The compound also contains a sulfamoyl group attached to the thiophene ring.Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate”, are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction .Physical And Chemical Properties Analysis

“Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate” has a molecular weight of 293.32 . Its physical and chemical properties include a melting point of 96-98°C, a boiling point of 452.3±55.0 °C (Predicted), and a density of 1.438±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate, a thiophene derivative, is involved in various chemical synthesis processes due to its unique structure and reactivity. For example, a study by Sahu et al. (2015) described a one-pot synthesis method for tetrasubstituted thiophenes, highlighting the versatility of thiophene derivatives in chemical synthesis through a [3 + 2] annulation strategy. This process showcases the potential of such compounds in creating complex organic structures, useful in material science and organic chemistry (S. N. Sahu et al., 2015).

Environmental Applications

Thiophene derivatives also play a role in environmental science, particularly in understanding the fate of crude oil components in marine environments. Andersson and Bobinger (1996) investigated the photochemical degradation of methylated benzothiophenes, including dimethylbenzothiophene, to understand how these compounds break down in aquatic settings following oil spills. Their findings provide insights into the environmental impact and natural attenuation processes of thiophene derivatives in marine ecosystems (J. Andersson & Stefan Bobinger, 1996).

Catalysis and Material Science

Thiophene derivatives are significant in catalysis and material science. Pomerantz et al. (2002) explored the synthesis and solid-state structures of various dimethyl bithiophenedicarboxylates, providing valuable information on the molecular conformations and interactions that could influence their catalytic properties and applications in material science (M. Pomerantz et al., 2002).

Propiedades

IUPAC Name |

methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-9-5-4-6-10(2)12(9)15-21(17,18)11-7-8-20-13(11)14(16)19-3/h4-8,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAHDJWDRADBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)